5-Methoxy-N,N-dimethyltryptamine Hydrochloride

Overview

Description

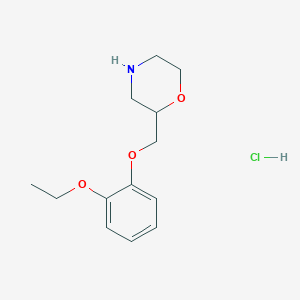

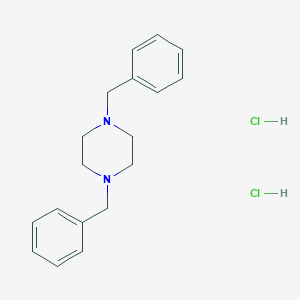

5-Methoxy-N,N-dimethyltryptamine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonergic Agonist and Potential Clinical Applications

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is recognized for its serotonergic agonist properties, primarily targeting the 5-HT1A receptors. Although primarily studied in animal models, it's noted for inducing profound alterations in consciousness, including mystical experiences, which could have long-term beneficial effects on mental health and well-being. The substance's short duration of action, relative lack of visual effects, and potentially higher rates of ego-dissolution and mystical experiences make it a potentially useful addition to the psychedelic pharmacopoeia. Further clinical exploration is suggested, especially considering its potential benefits in the context of mental health and well-being Ermakova et al., 2021.

Metabonomic Analysis via 1H NMR Spectroscopy

1H Nuclear Magnetic Resonance (1H NMR) spectroscopy, an analytical chemistry-based approach, is identified as a promising technique for the metabolic profiling of psychedelics like 5-MeO-DMT in human biofluids. This method could measure the breakdown of drugs into their metabolites and their metabolic consequences, offering insights into the biological effects and mechanisms of action of these substances. This approach could pave the way for future novel therapy approaches, although its current use in psychedelic research is primarily for the structural elucidation and analytical characterization of psychedelic molecules Vilca-Melendez et al., 2021.

Potential Role in Neurological and Psychiatric Disorders

Research indicates that the serotonergic system, with which 5-MeO-DMT interacts, plays a crucial role in various physiological processes and disorders. Studies have associated serotonin (5-hydroxytryptamine; 5-HT) and serotonergic challenges with conditions like bipolar disorders, mood disorders, psychosis, aggression, eating disorders, and addiction. Understanding the serotonergic system's role in these disorders, and how substances like 5-MeO-DMT influence it, could lead to improved treatment strategies and therapeutic approaches Sobczak et al., 2002; dos Santos et al., 2017; Reilly et al., 1997.

Mechanism of Action

Target of Action

5-Methoxy-N,N-dimethyltryptamine Hydrochloride (5-MeO-DMT.HCl) primarily acts as an agonist at the 5-HT1A and 5-HT2A serotonin receptor subtypes . These receptors play a crucial role in regulating mood, anxiety, and cognition.

Mode of Action

5-MeO-DMT.HCl interacts with its targets by binding to the 5-HT1A and 5-HT2A receptors, leading to their activation . This interaction results in a series of downstream effects that contribute to the compound’s psychoactive properties . It’s also suggested that 5-MeO-DMT.HCl might act at 5-HT1A receptors to inhibit GABAergic post-synaptic neurons .

Biochemical Pathways

The activation of the 5-HT1A and 5-HT2A receptors by 5-MeO-DMT.HCl can lead to various downstream effects, including the downregulation of the default mode network, increased global functional connectivity, and neuroplasticity . These changes in neuronal processes underpin the compound’s profound psychological effects.

Pharmacokinetics

The pharmacokinetics of 5-MeO-DMTIt’s known that the compound has a rapid onset and short duration of action . A study in mice has shown that the systemic exposure to 5-MeO-DMT.HCl increases non-proportionally with the increase in dose .

Result of Action

The activation of the 5-HT1A and 5-HT2A receptors by 5-MeO-DMT.HCl leads to profound psychological effects. These effects include distortions in auditory and time perception, amplification of emotional states, and feelings of ego dissolution . The compound’s unparalleled ego-dissolving effects can culminate in a state of nondual consciousness, which is phenomenologically similar to transformative peak experiences described in various ancient contemplative traditions .

Action Environment

The action, efficacy, and stability of 5-MeO-DMT.HCl can be influenced by various environmental factors. For instance, the compound is found in a wide variety of plant species and a single psychoactive toad species, the Colorado River toad . The compound’s action can also be influenced by the individual’s physiological state and the context in which it’s used .

Biochemical Analysis

Biochemical Properties

5-Methoxy-N,N-dimethyltryptamine Hydrochloride plays a significant role in biochemical reactions, primarily through its interaction with serotonin receptors. It acts as an agonist at the 5-HT1A and 5-HT2A receptor subtypes, with a higher affinity for the 5-HT1A subtype . This interaction leads to the modulation of neurotransmitter release and the activation of various intracellular signaling pathways. Additionally, this compound has been shown to interact with sigma-1 receptors, which are involved in neuroprotection and neuroplasticity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce rapid and sustained reductions in symptoms of depression, anxiety, and stress . It also stimulates neuroendocrine function, immunoregulation, and anti-inflammatory processes, which contribute to its therapeutic potential . Furthermore, this compound has been shown to increase neuroplasticity, promoting the growth and connectivity of neurons .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, particularly 5-HT1A and 5-HT2A, leading to the activation of downstream signaling pathways . This binding results in the modulation of neurotransmitter release and changes in gene expression. Additionally, the compound interacts with sigma-1 receptors, which play a role in neuroprotection and the regulation of cellular stress responses . These interactions contribute to the compound’s psychoactive and therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its rapid onset and short duration of action, making it suitable for individual dose-finding strategies . Studies have shown that this compound is relatively stable, with minimal degradation over time . Long-term effects on cellular function include sustained reductions in symptoms of mental health disorders and increased neuroplasticity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses have been shown to induce a “peak” experience, characterized by distortions in auditory and time perception, amplification of emotional states, and feelings of ego dissolution . Higher doses can lead to toxic or adverse effects, including seizures and other neurological disturbances . These findings highlight the importance of careful dose management in both research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes O-demethylation to form 5-hydroxy-N,N-dimethyltryptamine, which is further metabolized by conjugation to its sulfate and glucuronide . The compound is also subject to direct hydroxylation on the aromatic ring, leading to the formation of various hydroxylated metabolites . These metabolic processes are mediated by enzymes such as cytochrome P450 isoenzymes CYP2C19, 1A2, and 3A4 .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several mechanisms. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is transported within cells by binding to specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The compound’s distribution is influenced by its interactions with various cellular components, including receptors and enzymes .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells, where it interacts with intracellular receptors and signaling molecules . Post-translational modifications, such as phosphorylation, play a role in directing the compound to specific cellular compartments . These localization patterns are crucial for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Properties

IUPAC Name |

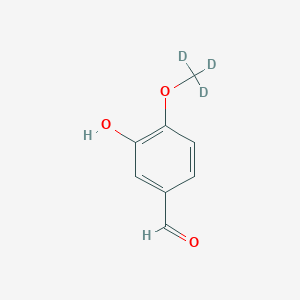

2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13;/h4-5,8-9,14H,6-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIGOIZRFFFFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 5-Methoxy-N,N-dimethyltryptamine Hydrochloride?

A1: this compound crystallizes in the orthorhombic space group Pcab. [] Key structural parameters include: * a = 17.40 Å* b = 22.86 Å* c = 6.98 Å* Z = 8

Q2: How does the structure of this compound compare to other indole derivatives?

A2: The indole nucleus in this compound is almost planar and rotated 23.4° relative to the nearly planar side chain. [] This configuration, while unique to the molecule, can be compared with other indole derivatives to understand structure-activity relationships and potentially design new compounds with specific properties.

Q3: What is the role of benzyldimethylbufotenin in relation to this compound?

A3: Benzyldimethylbufotenin, also known as 1-benzyl-2-methyl-5-methoxy-N, N-dimethyltryptamine hydrochloride, is a benzyl analog of bufotenin and structurally related to this compound. [] Research has shown that benzyldimethylbufotenin acts as a potent antagonist of serotonin, even exhibiting antagonistic effects against serotonin-induced pressor responses in dogs when administered orally. [] This finding suggests potential research avenues exploring the pharmacological relationship and potential interactions between benzyldimethylbufotenin and this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)